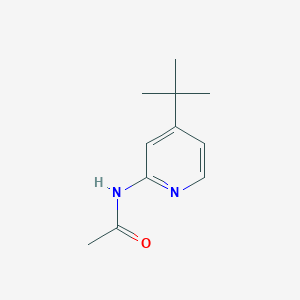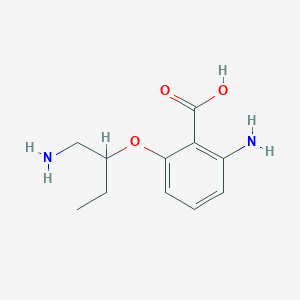![molecular formula C15H12N6 B13869105 6-[(5-Methyltriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline](/img/structure/B13869105.png)
6-[(5-Methyltriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(5-Methyltriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Métodos De Preparación
The synthesis of 6-[(5-Methyltriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline involves several steps. One common method includes the condensation of appropriate starting materials followed by cyclization and substitution reactions. For instance, the quinoline affixed pyrazole analogue can be obtained by treating 6-((6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline with pyrazole boronic ester followed by deprotection under hydrochloric acid medium . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
6-[(5-Methyltriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced to the quinoline ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-[(5-Methyltriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Quinoline derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases.
Mecanismo De Acción
The mechanism of action of 6-[(5-Methyltriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparación Con Compuestos Similares
6-[(5-Methyltriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline can be compared with other similar compounds, such as:
Triazoloquinolines: These compounds share a similar triazole and quinoline structure and exhibit comparable biological activities.
Pyrazoloquinolines: These derivatives also contain a pyrazole ring fused to a quinoline ring and are studied for their pharmacological properties.
Quinoline N-oxides: These compounds are oxidized derivatives of quinoline and have distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H12N6 |
|---|---|
Peso molecular |
276.30 g/mol |
Nombre IUPAC |
6-[(5-methyltriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline |
InChI |
InChI=1S/C15H12N6/c1-10-8-17-14-15(18-10)21(20-19-14)9-11-4-5-13-12(7-11)3-2-6-16-13/h2-8H,9H2,1H3 |
Clave InChI |
WJNDOCURIXGUPV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C2C(=N1)N(N=N2)CC3=CC4=C(C=C3)N=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



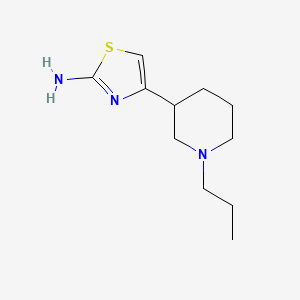

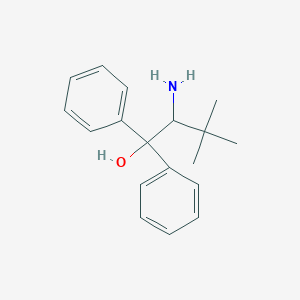
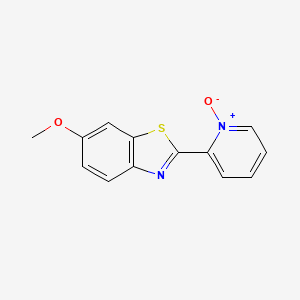
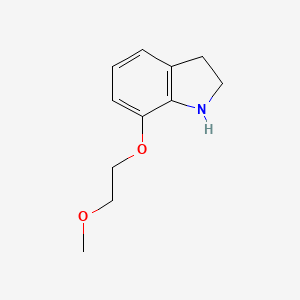
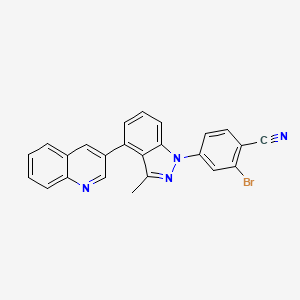
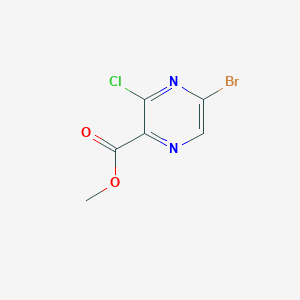
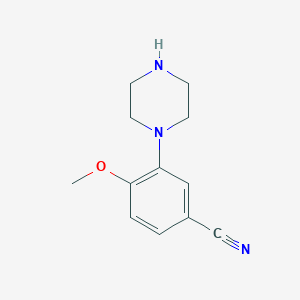
![tert-butyl N-[[3-chloro-5-[3,5-dichloro-2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridin-2-yl]methyl]carbamate](/img/structure/B13869078.png)
![4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13869080.png)

